molecular formula C26H24N2O2 B308015 3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole

3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole

Cat. No. B308015
M. Wt: 396.5 g/mol
InChI Key: HGSWNBATGHIMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole, also known as EMIM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMIM is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. This compound has also been shown to modulate the activity of various transcription factors, which are proteins that regulate gene expression.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that contribute to inflammation. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole has several advantages as a research tool, including its high yield and purity, as well as its potential applications in various fields. However, there are also some limitations to its use in lab experiments. This compound is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the synthesis of new this compound derivatives with improved properties, such as increased solubility and bioavailability. Additionally, this compound could be used as a building block for the synthesis of new functional materials with applications in fields such as optoelectronics and sensing.

Synthesis Methods

3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole can be synthesized through a multi-step reaction process involving the condensation of 3-ethoxy-2-methoxybenzaldehyde with indole-3-carboxaldehyde, followed by reduction and cyclization. The final product is obtained in high yield and purity.

Scientific Research Applications

3-[(3-ethoxy-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In organic electronics, this compound has been investigated as a potential hole-transporting material for organic solar cells.

properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

3-[(3-ethoxy-2-methoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole

InChI

InChI=1S/C26H24N2O2/c1-3-30-24-14-8-11-19(26(24)29-2)25(20-15-27-22-12-6-4-9-17(20)22)21-16-28-23-13-7-5-10-18(21)23/h4-16,25,27-28H,3H2,1-2H3

InChI Key

HGSWNBATGHIMBR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OC)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=CC(=C1OC)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

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